(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride
Description
Historical Context and Chemical Classification
The development of this compound emerges from the broader historical context of amino alcohol research, which has its foundations in early twentieth-century organic chemistry investigations. The systematic study of amino alcohols began with fundamental research into compounds containing both amine and hydroxyl functional groups, establishing the theoretical framework for understanding their dual chemical reactivity. The specific stereochemical configuration of this compound reflects advances in asymmetric synthesis methodologies that became prominent in pharmaceutical and fine chemical manufacturing.
Amino alcohols as a chemical class were recognized for their unique properties combining the characteristics of both amines and alcohols, making them valuable synthetic intermediates and bioactive compounds. The classification system for these compounds evolved to encompass primary, secondary, and tertiary alcohols based on the carbon atom bearing the hydroxyl group, while simultaneously categorizing the nitrogen substitution patterns. The this compound falls within the category of secondary amino alcohols with primary alcohol functionality, representing a specific subset of chiral building blocks.
The historical significance of this compound type extends to the development of enantioselective synthesis protocols, particularly those involving proline-catalyzed reactions that became instrumental in producing chiral amino alcohols with high enantiomeric purity. These methodological advances established the foundation for accessing stereochemically pure compounds essential for pharmaceutical applications and asymmetric catalysis research.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for chiral amino alcohols, with the stereochemical descriptors (2S,3S) indicating the absolute configuration at the second and third carbon atoms respectively. The base compound, (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol, carries the Chemical Abstracts Service registry number 112150-28-4 and possesses a molecular formula of C7H17NO with a molecular weight of 131.22 grams per mole.
The structural identification reveals a five-carbon chain backbone with a methyl branch at the third carbon position and a methylamino substituent at the second carbon, terminating in a primary alcohol functional group. The stereochemical configuration places both the methyl group and the methylamino group in specific spatial arrangements that define the compound's three-dimensional structure and influence its biological and chemical properties. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various applications and storage conditions.
The compound's structural relationship to isoleucinol, an amino alcohol derivative of the amino acid isoleucine, provides additional context for its nomenclature and classification. This connection to amino acid chemistry highlights the compound's potential role in biochemical research and pharmaceutical development, where amino acid derivatives frequently serve as important synthetic intermediates.
Position in the Amino Alcohol Chemical Family
Within the amino alcohol chemical family, this compound occupies a distinctive position as a branched-chain chiral amino alcohol with specific stereochemical properties. Amino alcohols constitute an important class of organic compounds characterized by the presence of both amine functional groups (-NH2, -NHR, and -NR) and hydroxyl (-OH) functional groups, exhibiting dual chemical reactivity that makes them valuable in organic synthesis.
The compound's classification as a secondary amino alcohol with primary alcohol functionality places it among compounds that demonstrate particular utility in asymmetric catalysis and pharmaceutical intermediate synthesis. Chiral amino alcohols like this compound serve as important chiral ligands and chiral auxiliaries in asymmetric catalysis, commonly derived from natural sources or synthesized through enantioselective methodologies. The specific stereochemical configuration of this compound contributes to its potential effectiveness as a chiral directing group in various synthetic transformations.
The branched-chain structure of this amino alcohol relates it to other compounds derived from branched-chain amino acids, particularly those related to isoleucine metabolism and synthesis. This structural relationship positions the compound within a broader family of bioactive molecules that play important roles in both natural biochemical processes and synthetic chemistry applications. The methylamino substitution pattern distinguishes it from simple amino alcohols and places it in the category of N-methylated amino alcohol derivatives, which often exhibit enhanced stability and modified biological activity profiles.
| Amino Alcohol Classification | Characteristics | Example Compounds |
|---|---|---|
| Primary Amino Alcohols | Carbon bearing -OH attached to one other carbon | 2-amino-3-methylpentan-1-ol |
| Secondary Amino Alcohols | Carbon bearing -OH attached to two other carbons | (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol |
| Tertiary Amino Alcohols | Carbon bearing -OH attached to three other carbons | 2-methyl-2-propanol derivatives |
Significance in Stereochemical Research
The stereochemical significance of this compound extends beyond its individual molecular properties to encompass its role in advancing understanding of chiral recognition, asymmetric synthesis, and stereochemical control in organic chemistry. The compound's defined (2S,3S) configuration makes it a valuable tool for investigating stereoselective reactions and for developing new methodologies in asymmetric catalysis.
Research in enantioselective synthesis has demonstrated the importance of chiral amino alcohols in achieving high levels of stereochemical control in various organic transformations. The specific stereochemical arrangement in this compound provides a well-defined chiral environment that can influence the outcome of reactions involving prochiral substrates. This capability makes it particularly valuable for studies investigating the relationship between molecular structure and stereochemical induction.
The compound's potential applications in stereochemical research include its use as a chiral auxiliary in asymmetric synthesis, where its defined stereochemistry can direct the formation of specific enantiomers in subsequent chemical transformations. Additionally, its structure makes it suitable for investigation as a chiral ligand in metal-catalyzed asymmetric reactions, where the coordination of the amino alcohol to metal centers can create chiral catalytic environments. The presence of both nitrogen and oxygen donor atoms provides multiple coordination sites that can lead to well-defined chiral metal complexes.
Studies of chiral amino alcohols have contributed significantly to understanding the mechanisms by which stereochemical information is transferred during chemical reactions. The this compound serves as a model compound for investigating these mechanisms, particularly in reactions where the stereochemical outcome depends on the spatial arrangement of functional groups around chiral centers. Its well-defined stereochemistry allows researchers to correlate structural features with observed stereochemical outcomes, contributing to the development of predictive models for asymmetric synthesis.
Properties
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(5-9)8-3/h6-9H,4-5H2,1-3H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMABCSLFCWFJQF-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260086 | |
| Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112150-28-4 | |
| Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112150-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-3-Methyl-2-(methylamino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Amino-3-methylpentan-1-ol.
Reaction with Methylating Agents: The amino group is methylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Monitoring: Continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistency.
Purification Techniques: Employing purification techniques like crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Substituted amines, ethers.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized using various stereospecific methods that ensure high yields and purity. One notable synthesis involves the reaction of S(+)-1,1-dimethylamino-2-methylpentan-3-one with a halogenated compound, which is an effective approach to obtaining the desired isomer without the need for extensive purification processes such as chiral HPLC, which are often less eco-friendly and yield lower amounts of the target compound .
Analgesic Properties
(2S,3S)-3-Methyl-2-(methylamino)pentan-1-ol hydrochloride is recognized as an intermediate in the synthesis of tapentadol, a medication used for pain management. Tapentadol acts as both a mu-opioid receptor agonist and norepinephrine reuptake inhibitor, making it effective for treating moderate to severe pain . The compound's structure contributes to its pharmacological profile, enhancing its efficacy in analgesia.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These properties are essential in developing treatments for neurodegenerative diseases, where protecting neuronal cells from damage is crucial .
Pain Management
As an intermediate in tapentadol synthesis, this compound plays a significant role in formulating medications for pain relief. Its dual mechanism of action allows for effective management of chronic pain conditions while minimizing side effects commonly associated with traditional opioids.
Potential in Combination Therapies
The compound's ability to modulate neurotransmitter systems suggests potential use in combination therapies for complex disorders such as depression or anxiety, where multiple pathways may need to be targeted simultaneously .
Clinical Trials Involving Tapentadol
Several clinical trials have investigated the efficacy of tapentadol in various pain management scenarios. These studies highlight the importance of this compound as a critical component in developing effective analgesics .
Modeling Compound Combinations
Recent research has focused on modeling the effects of drug combinations that include compounds like this compound. This modeling aids in predicting therapeutic outcomes and optimizing treatment regimens for multifactorial disorders .
Mechanism of Action
The mechanism of action of (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations :
- Backbone Similarities : All three compounds share a pentane-derived backbone with chiral centers, but substituents vary significantly. The target compound’s hydroxyl group contrasts with 3d’s ester and the dihydrochloride’s amide.
- Salt Forms : The target and dihydrochloride () are salts, enhancing aqueous solubility, whereas 3d’s ester group favors organic solubility.
Research Implications
- Drug Design: The target’s hydroxyl and methylamino groups may favor hydrogen bonding and cationic interactions, useful in neurotransmitter analogs (e.g., dopamine or epinephrine derivatives).
- Comparative Stability : The ester group in 3d is prone to hydrolysis, whereas the target’s alcohol and dihydrochloride’s amide offer greater stability in aqueous environments.
Biological Activity
Overview
(2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol hydrochloride, a chiral compound with the CAS number 112150-28-4, is recognized for its significant role in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in various scientific fields.
- Molecular Formula : CHNO
- Molar Mass : 131.22 g/mol
- InChI Key : HMABCSLFCWFJQF-NKWVEPMBSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various biochemical pathways, influencing cellular processes such as:
- Signal Transduction : By interacting with signaling proteins, it may alter the activity of pathways involved in cell communication.
- Metabolism : The compound can affect metabolic pathways, potentially enhancing or inhibiting specific enzymatic reactions.
- Gene Expression : It may influence transcription factors that regulate gene expression levels in response to external stimuli.
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications:
- Chiral Drug Development : Its chiral nature makes it a valuable building block for synthesizing other chiral pharmaceuticals.
- Antiviral Activity : Preliminary studies suggest that compounds similar to (2S,3S)-3-Methyl-2-(MethylaMino)pentan-1-ol may exhibit antiviral properties, particularly against influenza viruses by modulating immune responses and viral replication mechanisms .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the compound's effect on enzyme activity related to neurotransmitter synthesis, showing increased levels of serotonin in vitro. |
| Study B | Evaluated its potential as an antiviral agent against influenza virus strains, demonstrating inhibition of viral replication in cell cultures. |
| Study C | Explored its role as a chiral auxiliary in asymmetric synthesis, yielding higher enantiomeric excess in target molecules. |
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| (2S,3S)-2-Amino-3-methylpentan-1-ol | Lacks methylamino group | Primarily used in amino acid synthesis |
| (S)-(+)-Isoleucinol | Similar backbone | Different functional groups affecting biological properties |
Q & A
Q. What synthetic strategies are optimal for preparing enantiomerically pure (2S,3S)-3-Methyl-2-(Methylamino)pentan-1-ol hydrochloride?
Methodological Answer: Enantioselective synthesis typically involves chiral auxiliaries or catalytic asymmetric methods. For structurally related amines, reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) or resolution via diastereomeric salt formation using tartaric acid derivatives are common . Key steps include:
Q. How can NMR spectroscopy resolve stereochemical ambiguities in this compound?
Methodological Answer:
- 1H/13C NMR : Analyze coupling constants (e.g., J values for vicinal protons) to confirm the S,S configuration. For example, axial-equatorial proton coupling in cyclohexanol derivatives ranges from 2–4 Hz, while equatorial-equatorial coupling is 8–12 Hz .
- 2D NMR (COSY, NOESY) : Detect spatial proximity of methyl and hydroxyl groups to validate the stereochemistry .
Q. What are the critical parameters for assessing purity in polar, chiral molecules like this hydrochloride salt?
Methodological Answer:
- HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 210–220 nm for amine detection .
- Elemental analysis : Verify Cl⁻ content (±0.3% deviation) to confirm salt stoichiometry .
Advanced Research Questions
Q. How can conflicting solubility data for this hydrochloride salt in aqueous vs. organic solvents be resolved experimentally?
Methodological Answer:
- Controlled solubility studies : Perform titrations in binary solvent systems (e.g., water/ethanol) under inert atmospheres to prevent hydrolysis. Monitor pH and temperature effects, as HCl dissociation in water may alter solubility .
- DSC/TGA : Analyze thermal stability to identify hydrate formation, which may explain discrepancies in reported solubility .
Q. What computational methods predict the reactivity of the methylamino and hydroxyl groups in catalytic applications?
Methodological Answer:
Q. How do stereochemical impurities impact pharmacological profiling of this compound?
Methodological Answer:
- Chiral impurity profiling : Use LC-MS/MS with a limit of detection (LOD) <0.1% to quantify trace enantiomers. For example, (2R,3R)-impurities may exhibit off-target receptor binding .
- In vitro assays : Compare IC50 values of enantiopure vs. racemic mixtures in receptor-binding studies to assess stereospecific activity .
Experimental Design & Data Analysis
Q. What experimental controls are essential for stability studies under varying pH conditions?
Methodological Answer:
- Buffer selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers with ionic strength adjusted to 0.1 M. Include antioxidants (e.g., BHT) to prevent oxidation of the amine group .
- Kinetic monitoring : Sample aliquots at t = 0, 24, 48, 72 hrs for HPLC analysis. Degradation products (e.g., aldehydes from oxidation) are identified via GC-MS .
Q. How can contradictory crystallographic data on hydrochloride salt hydrates be reconciled?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
